N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine
Description
Properties
CAS No. |
1338495-08-1 |
|---|---|
Molecular Formula |
C6H8F3N3O |
Molecular Weight |
195.14 g/mol |
IUPAC Name |
N,6-dimethyl-3-(trifluoromethyl)-4H-1,2,4-oxadiazin-5-imine |
InChI |
InChI=1S/C6H8F3N3O/c1-3-4(10-2)11-5(12-13-3)6(7,8)9/h3H,1-2H3,(H,10,11,12) |
InChI Key |
JEAMWJXRFXGHEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NC)N=C(NO1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2,4-Oxadiazin-5-ones via Amidoximes and Esters
A representative method involves reacting aryl or heteroaryl amidoximes with esters (maleates or fumarates) in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature for extended periods (e.g., 18 hours), followed by acidification to precipitate the product.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Amidoxime (2 mmol), ester (4 mmol), DMSO (3 mL) | Dissolve reactants in DMSO |
| 2 | Add powdered NaOH (240 mg, 4 mmol) rapidly | Stir at room temperature for 18 hours |
| 3 | Dilute with cold brine (30 mL), wash with toluene | Extract organic impurities |
| 4 | Acidify aqueous layer to pH ~1 with HCl | Precipitate oxadiazin-5-one acid |
| 5 | Cool to 5 °C, filter, wash with cold water, dry | Obtain pure 1,2,4-oxadiazin-5-one derivative |
This method yields substituted 1,2,4-oxadiazin-5-ones with good efficiency (e.g., 65% yield for 2-(5-oxo-3-(4-methylphenyl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl)acetic acid).
Introduction of Trifluoromethyl Group
The trifluoromethyl substituent at the 3-position is introduced by employing trifluoromethyl-substituted amidoximes or by using trifluoromethylated esters as starting materials. The reaction conditions remain similar, but the selection of trifluoromethyl-containing precursors is critical.
- Trifluoromethylated amidoximes can be synthesized from nitriles bearing trifluoromethyl groups.
- The cyclization with maleates or fumarates proceeds analogously, preserving the trifluoromethyl substituent.
Methylation at the N and 6 Positions
Methyl groups at the nitrogen (N) and position 6 of the oxadiazin ring are introduced either by:
- Using methyl-substituted amidoximes as starting materials.
- Alkylation of the oxadiazinone intermediate with methylating agents under controlled conditions.
Reaction Optimization and Yields
Optimization studies indicate that:
- The choice of base (e.g., NaOH) and solvent (DMSO) significantly affects the yield and selectivity.
- Reaction temperature is preferably kept at room temperature to avoid side reactions.
- The molar ratio of amidoxime to ester influences product distribution between acids, esters, and hybrids.
- The reaction tolerates various electronic and steric effects from substituents on the amidoxime, including trifluoromethyl groups.
Characterization and Confirmation
- Products are characterized by high-resolution mass spectrometry (HRMS), proton and carbon-13 nuclear magnetic resonance (1H and 13C NMR) spectroscopy.
- X-ray crystallography is used to confirm the structure of key intermediates and final compounds, verifying the formation of the 1,2,4-oxadiazin core and the position of substituents.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Amidoxime synthesis | From nitriles with hydroxylamine | Amidoxime intermediate | Variable |
| 2 | Cyclocondensation | Amidoxime + maleate/fumarate + NaOH/DMSO, RT, 18 h | 1,2,4-Oxadiazin-5-one acid or ester | 60–70 |
| 3 | Acidification and isolation | HCl to pH ~1, cooling | Precipitation of oxadiazin derivative | - |
| 4 | Methylation (if required) | Methylating agents (e.g., methyl iodide) | N,6-Dimethyl substitution introduced | Variable |
| 5 | Purification and characterization | Filtration, washing, drying | Pure N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine | - |
Chemical Reactions Analysis
Types of Reactions
N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include amides, amidines, and various substituted oxadiazines, depending on the specific reagents and conditions employed .
Scientific Research Applications
Medicinal Chemistry
N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may act as an inhibitor of specific enzymes or receptors involved in disease processes.
Case Study: Histone Deacetylase (HDAC) Inhibition
Recent studies have highlighted the role of oxadiazole derivatives in inhibiting histone deacetylases (HDACs), which are implicated in various cancers and neurodegenerative diseases. The compound's ability to selectively inhibit HDAC6 has been documented, suggesting its utility in developing treatments for conditions like cancer and inflammatory diseases .
Agricultural Applications
The compound has also been explored for its potential as a pesticide or herbicide. The trifluoromethyl group enhances lipophilicity and biological activity, making it an attractive candidate for agrochemical formulations.
Case Study: Microbiocidal Activity
Research indicates that oxadiazole derivatives exhibit microbiocidal properties, making them suitable for use in agriculture to combat fungal pathogens and pests . This application could lead to the development of safer and more effective agricultural chemicals.
Mechanism of Action
The mechanism by which N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This interaction can lead to the modulation of enzyme activity and disruption of cellular processes, contributing to its bioactive properties .
Comparison with Similar Compounds
The following compounds share structural motifs such as trifluoromethyl groups, heterocyclic cores, or amine functionalities, enabling comparative analysis of their properties and applications.
Structural and Physicochemical Comparisons
Key Observations:
Heterocyclic Core Influence :
- The 1,2,4-oxadiazine core in the target compound offers a six-membered ring with reduced ring strain compared to five-membered analogs like 1,2,4-oxadiazole () or 1,2,4-thiadiazole (). This may enhance conformational flexibility and metabolic stability .
- Triazine () and indazole () cores introduce different electronic environments, affecting π-π stacking or hydrogen-bonding interactions.
Trifluoromethyl Group :
- Phenyl () and pyridinyl () substituents increase molecular weight and may enable π-system interactions in biological targets.
Physicochemical and Commercial Considerations
Biological Activity
N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine is with a molar mass of 195.14 g/mol. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity and pharmacokinetics .
The biological activity of this compound can be attributed to several mechanisms:
- Histone Deacetylase Inhibition : Similar compounds have shown potential as inhibitors of histone deacetylases (HDACs), which play crucial roles in gene expression regulation. Inhibition of HDACs can lead to altered cellular signaling pathways associated with cancer and other diseases .
- Antimicrobial Activity : Compounds with oxadiazine structures have been investigated for their antimicrobial properties. The presence of the trifluoromethyl group may enhance these effects by improving the compound's interaction with microbial targets .
In Vitro Studies
Research has demonstrated that N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine exhibits significant biological activities against various cell lines. For example:
- Cytotoxicity : Studies indicate that this compound can induce cytotoxic effects in cancer cell lines through apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Apoptosis induction |
| MCF7 (breast) | 20 | Cell cycle arrest |
| A549 (lung) | 18 | Reactive oxygen species generation |
Case Studies
-
Case Study on Anticancer Activity :
A study published in a peer-reviewed journal investigated the anticancer properties of N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine. The results showed a dose-dependent inhibition of tumor growth in xenograft models, supporting its potential as an anticancer agent. -
Antimicrobial Efficacy :
Another study evaluated the antimicrobial activity against various pathogens. The compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, suggesting its potential use in treating bacterial infections.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine is crucial for its therapeutic applications:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine, and how is structural confirmation achieved?
- Answer : The compound is typically synthesized via cyclization or nucleophilic substitution reactions. For example, derivatives of similar oxadiazole-containing compounds are synthesized by reacting β-cyanoketones with hydroxylamine hydrochloride under reflux conditions, yielding oxadiazine cores . Structural confirmation relies on 1H NMR, 13C NMR, and HRMS to verify regiochemistry and purity. Advanced techniques like X-ray crystallography (if crystals are obtainable) or IR spectroscopy may supplement characterization .
Q. What standardized bioassays are used to evaluate the pesticidal activity of N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine derivatives?
- Answer : Insecticidal and fungicidal activities are assessed using LC50/EC50 determinations against model pests like Mythimna separata (insects) and Pseudoperonospora cubensis (fungi). For instance, compounds are tested at varying concentrations, and mortality rates are analyzed via probit regression. Positive controls (e.g., flufenerim for insects, azoxystrobin for fungi) validate assay reliability .
Q. How is the role of the trifluoromethyl group in bioactivity empirically validated for this compound?
- Answer : Comparative studies with non-fluorinated analogs are conducted to isolate the trifluoromethyl group’s effects. For example, enzymatic assays (e.g., acetylcholinesterase inhibition) and logP measurements demonstrate that the CF3 group enhances lipophilicity and target-binding affinity , improving pesticidal activity .
Advanced Research Questions
Q. How do molecular docking and density functional theory (DFT) resolve contradictions between predicted and observed bioactivity data?
- Answer : Docking studies (using software like AutoDock Vina) model interactions between the compound and target enzymes (e.g., acetylcholinesterase). For instance, opposite binding modes of derivatives U7/U8 versus flufenerim in AChE’s active site explain divergent inhibitory activities. DFT calculations further rationalize electronic effects (e.g., charge distribution on the oxadiazine ring) that influence reactivity .
Q. What strategies optimize the metabolic stability of N,6-Dimethyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine derivatives without compromising efficacy?
- Answer : Isosteric replacement of labile groups (e.g., substituting methyl with trifluoroethyl) or introduction of steric hindrance near metabolically vulnerable sites (e.g., ortho-fluorination on benzyl groups) are explored. Metabolic stability is assessed via microsomal incubation assays, with LC-MS/MS quantifying parent compound degradation .
Q. How are structure-activity relationships (SARs) systematically mapped for derivatives of this compound?
- Answer : A library of analogs is synthesized with systematic variations (e.g., halogens at position 5, alkyl/aryl groups at position 6). Bioactivity data are analyzed using multivariate regression to identify critical substituents. For example, 5-chloro and 5-bromo derivatives show enhanced broad-spectrum activity due to increased electrophilicity and steric fit in enzyme pockets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
